molecular formula C21H17N3O3S B5187327 N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide

N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5187327
M. Wt: 391.4 g/mol
InChI Key: AWWJVUXCESXGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide, also known as DBF, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DBF is a furanyl-substituted benzoxazole derivative that has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is not fully understood, but it is believed to act through multiple pathways. N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase IIα and histone deacetylase. In neurodegenerative disease research, N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have various biochemical and physiological effects. In cancer research, N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative disease research, N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been found to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ease of synthesis. However, one of the limitations of N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is its poor stability in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has shown promising results in preclinical studies, and future research should focus on its clinical applications. Potential future directions for N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide research include the development of novel drug delivery systems, the optimization of its pharmacokinetic properties, and the investigation of its potential use in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide and its potential side effects.

Synthesis Methods

N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide can be synthesized via a multi-step reaction process involving the condensation of 2-furoic acid with 5,6-dimethyl-2-aminobenzoxazole, followed by the reaction with thionyl chloride and 4-(aminocarbonyl)phenyl isothiocyanate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-12-10-16-18(11-13(12)2)27-20(23-16)14-5-7-15(8-6-14)22-21(28)24-19(25)17-4-3-9-26-17/h3-11H,1-2H3,(H2,22,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJVUXCESXGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.